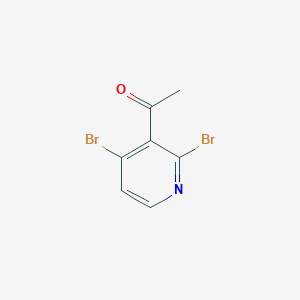
1-(2,4-Dibromopyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dibromopyridin-3-yl)ethanone is an organic compound with the molecular formula C7H5Br2NO and a molecular weight of 278.93 g/mol It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 4 positions of the pyridine ring and an ethanone group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dibromopyridin-3-yl)ethanone typically involves the bromination of 3-acetylpyridine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 4 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in optimizing the reaction conditions and minimizing the production of by-products.
化学反应分析
Types of Reactions
1-(2,4-Dibromopyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran (THF) under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: The major product is 1-(2,4-Dibromopyridin-3-yl)ethanol.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
科学研究应用
1-(2,4-Dibromopyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(2,4-Dibromopyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atoms and the ethanone group play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
1-(2,4-Dibromopyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2,4-Dichloropyridin-3-yl)ethanone: Similar structure but with chlorine atoms instead of bromine. It has different reactivity and applications.
1-(2,4-Difluoropyridin-3-yl)ethanone:
1-(2,4-Diiodopyridin-3-yl)ethanone: Iodine atoms provide unique reactivity and potential for use in radiolabeling and imaging studies.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which makes it suitable for a wide range of chemical and biological applications.
属性
分子式 |
C7H5Br2NO |
|---|---|
分子量 |
278.93 g/mol |
IUPAC 名称 |
1-(2,4-dibromopyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3 |
InChI 键 |
AFIMVMYLWUBMJR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CN=C1Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-](/img/structure/B13148225.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)
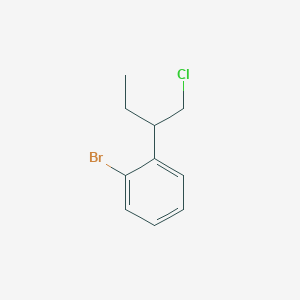





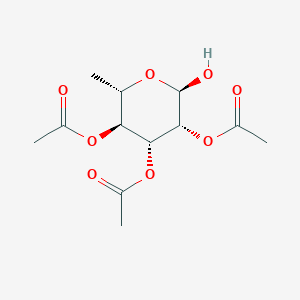
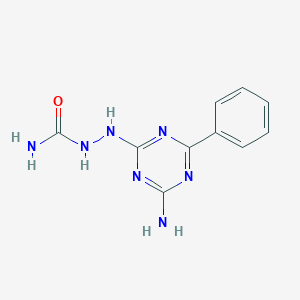


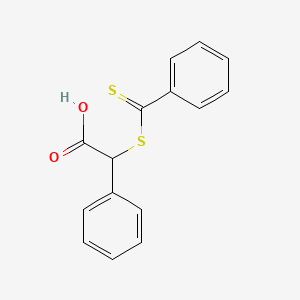
![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)
